molecular formula C12H11NO5 B1269455 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid CAS No. 33282-17-6

5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid

Cat. No.: B1269455
CAS No.: 33282-17-6
M. Wt: 249.22 g/mol
InChI Key: XIPXHDKCCWLQEV-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid (5-DMPCA) is an organic compound that belongs to the family of isoxazoles. It is a colorless, crystalline solid that has a melting point of 230-232°C and is soluble in water and organic solvents. 5-DMPCA has a wide range of applications in scientific research due to its unique properties. It is used as a reagent in organic synthesis, a catalyst in chemical reactions, and a fluorescent probe in biological assays.

Scientific Research Applications

Tautomerism Studies

5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid, and its derivatives, have been studied for their tautomeric properties. For instance, Boulton & Katritzky (1961) investigated the tautomerism of heteroaromatic compounds, including isoxazoles. They found that certain isoxazoles, like 3,4-dimethyl-5-hydroxyisoxazole, exist in different tautomeric forms depending on the solvent, showcasing the compound's versatile chemistry (Boulton & Katritzky, 1961).

Synthesis and Nootropic Activity

A significant application in pharmacology was identified by Dirnens et al. (2002), who synthesized 3,5-disubstituted isoxazolines with an aryl(carboxymethyl) group. They discovered that one of the isoxazoline derivatives, specifically 5-(4-bromobenzoyloxy)methyl-3-(3,4-dimethoxyphenyl)isoxazole, exhibited marked nootropic activity (Dirnens et al., 2002).

Rearrangement into Oxadiazoles

Potkin et al. (2012) conducted a study where 5-arylisoxazole-3-carboxylic acids were transformed into 5-arylisoxazole-3-hydroxamic acids. These compounds underwent rearrangement to form 3,4-substituted 1,2,5-oxadiazoles, indicating a potential for creating diverse heterocyclic structures (Potkin et al., 2012).

Photophysical Properties

Şenol et al. (2020) synthesized new pyrazoline derivatives from a 1,3-dipolar cycloaddition reaction involving a cinnamic acid derivative and studied their photophysical properties. They found that solvent polarity significantly affects the photophysical properties of these compounds, suggesting applications in materials science (Şenol et al., 2020).

Fungicidal and Insecticidal Activities

Liu et al. (2004) synthesized derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid and evaluated their biological activities. Some derivatives exhibited fungicidal and insecticidal activities, highlighting the compound's potential in agricultural applications (Liu et al., 2004).

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-16-9-4-3-7(5-11(9)17-2)10-6-8(12(14)15)13-18-10/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPXHDKCCWLQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360220
Record name 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33282-17-6
Record name 5-(3,4-Dimethoxyphenyl)-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33282-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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